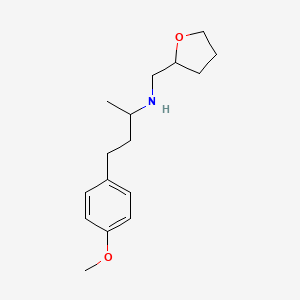
4-hydroxy-3-nitrobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-3-nitrobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone, also known as HNTMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of 4-hydroxy-3-nitrobenzaldehyde and thiosemicarbazide, and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 4-hydroxy-3-nitrobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are known to be important for cancer cell proliferation. In addition, this compound has been shown to activate the p53 pathway, which is a major tumor suppressor pathway in the body.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to exhibit antioxidant and anti-inflammatory properties. This compound has also been shown to modulate the immune system, and has been shown to enhance the activity of natural killer cells, which are important for the body's defense against cancer and other diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-hydroxy-3-nitrobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone in lab experiments is its potency and specificity. This compound has been shown to exhibit potent anti-cancer activity at relatively low concentrations, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-hydroxy-3-nitrobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone. One area of research is the development of new anti-cancer drugs based on the structure of this compound. Researchers are currently exploring the use of this compound derivatives and analogs as potential anti-cancer agents. Another area of research is the elucidation of the mechanism of action of this compound. Researchers are currently working to identify the specific enzymes and signaling pathways that are targeted by this compound. Finally, researchers are also exploring the potential applications of this compound in other areas of medicine, such as immunotherapy and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. This compound exhibits potent anti-cancer activity, as well as a range of other biochemical and physiological effects. While there are limitations to its use in lab experiments, this compound remains a valuable tool for studying cancer biology and developing new anti-cancer drugs. With further research, this compound and its derivatives may hold the key to new treatments for cancer and other diseases.
合成方法
The synthesis of 4-hydroxy-3-nitrobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with thiosemicarbazide in the presence of a catalyst. The resulting compound is then treated with methyl iodide to yield this compound. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for scientific research purposes.
科学研究应用
4-hydroxy-3-nitrobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs.
属性
IUPAC Name |
4-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-7-6-19-11(13-7)14-12-5-8-2-3-10(16)9(4-8)15(17)18/h2-6,16H,1H3,(H,13,14)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFBGCIVJNIEEI-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[2-(2-methoxyphenoxy)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6006171.png)
![2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6006182.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6006189.png)
![N,N-dimethyl-5-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6006195.png)
![2-allyl-6-methoxy-4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]phenol](/img/structure/B6006213.png)

![3-({3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B6006239.png)

![1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol](/img/structure/B6006253.png)
![3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006258.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6006261.png)
![3-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6006265.png)
![4-{6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6006266.png)
![5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6006277.png)